5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with a unique structure that includes an aminomethyl group attached to an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This process involves multiple steps, including aerial oxidation and reductive amination using transaminase .
Industrial Production Methods
the principles of green chemistry and catalytic processes are often employed to ensure environmentally friendly and commercially viable production .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reductive amination is a common reaction for this compound.
Substitution: The aminomethyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, transaminase, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and applications .
Scientific Research Applications
5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical processes, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: Compounds with similar structures and potential antiviral activities.
Uniqueness
This compound is unique due to its specific structure and the presence of the aminomethyl group, which allows it to participate in a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(aminomethyl)-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)8-4-3-7(6-12)5-9(8)11(13)15/h3-5H,2,6,12H2,1H3 |
InChI Key |
HEVBNHOAPMNMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)CN |
Origin of Product |
United States |
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